molecular formula C20H27ClN2O2 B4997799 4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol

4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol

Cat. No.: B4997799
M. Wt: 362.9 g/mol
InChI Key: LFIACRWNZQHSST-UHFFFAOYSA-N
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Description

4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol is an organic compound with a complex structure that includes a chlorinated phenol group, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol typically involves multiple steps, including the formation of the piperidine ring, the attachment of the furan moiety, and the chlorination of the phenol group. Common reagents used in these reactions include chlorinating agents like thionyl chloride or phosphorus pentachloride, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could yield various substituted phenols.

Scientific Research Applications

4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but lacks the piperidine and furan moieties.

    2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol is unique due to its combination of a chlorinated phenol group, a piperidine ring, and a furan moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c1-15-3-5-19(25-15)14-23-9-7-16(8-10-23)12-22(2)13-17-11-18(21)4-6-20(17)24/h3-6,11,16,24H,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIACRWNZQHSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CN(C)CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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